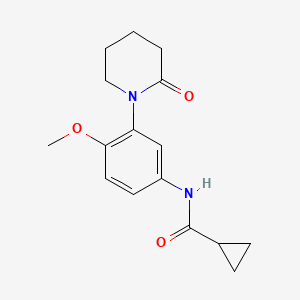![molecular formula C16H17BrN4O B2570447 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone CAS No. 2309538-70-1](/img/structure/B2570447.png)
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone is a useful research compound. Its molecular formula is C16H17BrN4O and its molecular weight is 361.243. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HIV Entry Inhibitors
Research on compounds with similar structural motifs, such as CCR5 receptor antagonists, reveals their potential as potent noncompetitive allosteric inhibitors for HIV-1 entry. For instance, studies on related compounds have demonstrated significant antiviral effects against HIV-1 by blocking the CCR5 receptor, a critical target for HIV entry into cells (Watson et al., 2005). This suggests that similar structures could be explored for their HIV inhibitory capabilities, offering a pathway for developing new therapeutic agents against HIV.
Antioxidant Properties
Compounds containing bromophenyl groups have been studied for their antioxidant properties. Research indicates that derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its brominated variants exhibit potent antioxidant activity, suggesting potential applications in addressing oxidative stress-related diseases and conditions (Çetinkaya et al., 2012). This avenue of research highlights the relevance of bromophenyl-containing compounds in developing antioxidant therapies.
Nanoparticle Synthesis
The synthesis and characterization of nanoparticles using hetero-bicyclic compounds showcase another area of application. A study demonstrated the use of a hetero bicyclic compound as a reducing and stabilizing agent in preparing zinc nanoparticles, indicating potential applications in nanotechnology and materials science (Pushpanathan & Kumar, 2014). This suggests that compounds with complex bicyclic structures could be valuable in the synthesis and stabilization of nanoparticles for various applications.
Antibacterial Activity
Research into triazole analogues of piperazine has uncovered significant antibacterial activity against human pathogenic bacteria, pointing to the potential of similar compounds in developing new antibiotics (Nagaraj et al., 2018). This indicates that compounds with triazole groups may be useful in combating bacterial infections, contributing to the search for novel antibacterial agents.
properties
IUPAC Name |
(3-bromophenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c17-12-3-1-2-11(6-12)16(22)21-13-4-5-14(21)8-15(7-13)20-10-18-9-19-20/h1-3,6,9-10,13-15H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INISGPDBBBKQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)Br)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

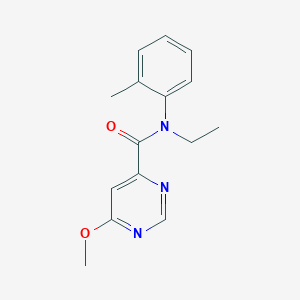
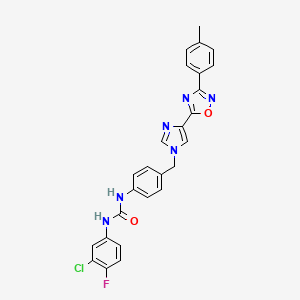
![methyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570368.png)
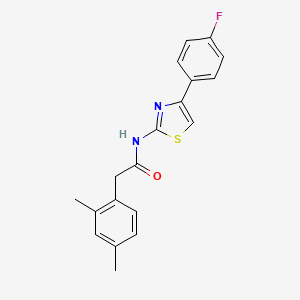
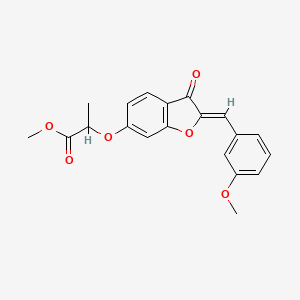
![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2570375.png)
![2-[(15S)-10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2570376.png)
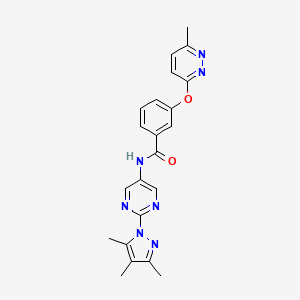
![2-({[3-oxo-2-benzofuran-1(3H)-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2570378.png)
![1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2570380.png)
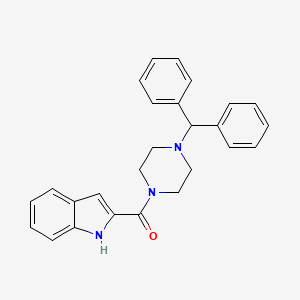
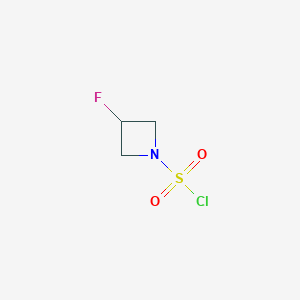
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2570386.png)
